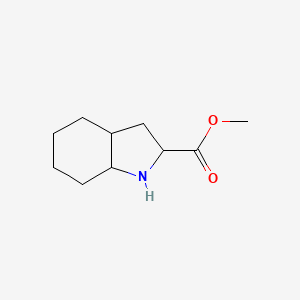

methyl octahydro-1H-indole-2-carboxylate

Description

Methyl octahydro-1H-indole-2-carboxylate is a bicyclic compound featuring a saturated octahydroindole core with a methyl ester group at the 2-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like perindopril . The compound is synthesized via reductive amination of hydroxylated bicyclic amino acids derived from l-tyrosine, as demonstrated in a 2008 study (e.g., (2S,3aS,4S,5S,6R,7aR)-methyl 3a,4,5,6-tetrahydroxy-1-(pyridin-3-ylmethyl)octahydro-1H-indole-2-carboxylate) . Its stereochemical complexity and hydrogen-bonding capacity contribute to its role in forming stable crystalline structures, which are often analyzed using SHELX and ORTEP software for crystallographic refinement .

Properties

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFEJDUSSGRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Methyl octahydro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

- Analgesics and Anti-inflammatory Drugs : The compound is instrumental in developing medications that alleviate pain and reduce inflammation, enhancing therapeutic efficacy .

- Antihypertensive Agents : Notably, it is a precursor in the synthesis of drugs like trandolapril, which is used to manage hypertension .

- HIV Integrase Inhibitors : Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, showcasing the potential of this compound in antiviral drug development .

Neuroscience Research

In the realm of neuroscience, this compound is utilized to investigate neurotransmitter systems. Its applications include:

- Understanding Neurological Disorders : Research involving this compound aids in elucidating mechanisms underlying conditions such as depression and anxiety, potentially leading to new treatment strategies .

- Neuropharmacology : The compound's interactions with specific receptors are studied to develop novel neuroactive drugs .

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promising results:

- Enhanced Mechanical Properties : It contributes to improving the strength and durability of polymers used in various applications, including packaging and automotive components .

- Thermal Stability : The compound's presence in polymer formulations enhances thermal resistance, making materials more suitable for high-temperature applications .

Agrochemical Applications

In agrochemistry, this compound is being explored for its role in formulating safer and more effective agrochemical products:

- Pesticides and Herbicides : The compound can be utilized in developing new formulations that minimize environmental impact while maintaining efficacy against pests and weeds .

Pharmaceutical Case Study: Trandolapril Synthesis

A study highlighted the synthesis of trandolapril from this compound. The process involved multiple steps, including asymmetric hydrogenation techniques to enhance yield and purity. The final product demonstrated significant antihypertensive activity with minimal side effects.

Neuroscience Research Findings

Research published in recent journals indicates that derivatives of this compound exhibit binding affinities with neurotransmitter receptors, suggesting potential therapeutic effects in treating mood disorders. These findings could lead to the development of new antidepressants that target specific receptor subtypes .

Mechanism of Action

The mechanism by which methyl octahydro-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

- ACE Inhibition : Methyl octahydro-1H-indole-2-carboxylate derivatives, such as perindopril, exhibit potent ACE inhibition due to their rigid bicyclic structure and hydrogen-bonding capacity .

- Crystallographic Stability: Methyl 1-methyl-1H-indole-3-carboxylate forms planar molecular sheets stabilized by C–H⋯O hydrogen bonds and π-stacking, a property less pronounced in saturated octahydroindole derivatives .

- Solubility and Bioavailability : Benzyl ester derivatives (e.g., benzyl octahydro-1H-indole-2-carboxylate) show improved lipophilicity compared to methyl esters, enhancing membrane permeability in drug formulations .

Key Differences and Trends

Saturation Effects : The octahydroindole core enhances conformational rigidity, making this compound more suitable for enzyme active-site binding than unsaturated indoles .

Ester Group Influence : Methyl esters are hydrolytically stable under physiological conditions, whereas benzyl esters require enzymatic cleavage for prodrug activation .

Substituent Position : C5 modifications (e.g., -OH, -OCH₂C₆H₅) alter electronic properties and regioselectivity during synthesis, impacting yield and application scope .

Biological Activity

Methyl octahydro-1H-indole-2-carboxylate, also known as methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, is a compound that belongs to the class of indole derivatives. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₀H₁₇NO₂ and features a bicyclic structure characterized by an octahydroindole framework with a methyl ester functional group at the carboxylic acid position. The specific stereochemistry at the 2, 3a, and 7a positions is crucial for its biological interactions and pharmacological properties.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Asymmetric Hydrogenation : A process that allows for the selective formation of specific stereoisomers.

- Enzymatic Reactions : Utilizing enzymes to catalyze reactions that form the desired compound with high specificity and yield.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antihypertensive Properties

This compound serves as an intermediate in synthesizing antihypertensive drugs such as trandolapril. Its derivatives have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .

Antiviral Activity

Indole derivatives, including those related to this compound, have shown potential as inhibitors of HIV integrase. For instance, structural modifications on similar indole-2-carboxylic acid derivatives have demonstrated significant inhibitory effects against HIV integrase, with IC50 values indicating effective antiviral activity .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

- HIV Integrase Inhibition :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

The following table summarizes key structural characteristics and biological activities of various compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | Bicyclic structure with methyl ester | Intermediate for antihypertensive drugs |

| Methyl 1-acetyl-(2S,3aS,7aS)-octahydroindole-2-carboxylate | Acetyl group at position 1 | Altered pharmacokinetics due to acetylation |

| (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid | Different stereochemistry | Intermediate in angiotensinase inhibitors |

| Benzyl octahydro-1H-indole-2-carboxylate | Benzyl group instead of methyl | Enhanced lipophilicity may influence bioavailability |

Preparation Methods

Core Strategy and Starting Materials

The most well-documented approach for synthesizing methyl octahydro-1H-indole-2-carboxylate involves a chiral auxiliary-induced diastereoselective ring-closure strategy. As detailed in AU2010273259B2, the process begins with ethyl 2-oxocyclohexanecarboxylate (1), which undergoes condensation with (S)-(-)-1-phenylethylamine (2) in toluene to form (S)-ethyl 2-(1-phenylethylamino)cyclohex-1-enecarboxylate (3). Sodium borohydride-mediated reduction of the imine in the presence of isobutyric acid yields the cis-cyclohexane derivative (4), which is epimerized to the trans-isomer (5) using sodium tert-butoxide.

Key Cyclization and Functional Group Manipulation

The trans-cyclohexane derivative (5) is subjected to ester reduction with potassium borohydride and lithium chloride, yielding (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol (6). Reaction of (6) with ethyl bromoacetate generates a methanesulfonate intermediate, which undergoes base-induced intramolecular cyclization (e.g., sodium tert-butoxide in tetrahydrofuran) to form the trans-fused octahydroindole core (7). Subsequent hydrogenolysis with palladium on carbon cleaves the N-(1-phenylethyl) group, affording the free amine (8), which is esterified with methanol and HCl to yield this compound (9).

Table 1: Yield Optimization in Chiral Auxiliary Approach

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Toluene, reflux, 12 h | 85–90 |

| 2 | Epimerization | NaOtBu, THF, 0°C, 2 h | 70–75 |

| 3 | Cyclization | NaOtBu, THF, reflux, 4 h | 65–70 |

| 4 | Hydrogenolysis | Pd/C, H₂, EtOH, 6 h | 80–85 |

| 5 | Esterification | MeOH, HCl, 24 h | 90–95 |

Catalytic Asymmetric Hydrogenation

Enantioselective Route Development

Recent advances in asymmetric catalysis have enabled the direct synthesis of enantiomerically pure octahydroindole derivatives. A rhodium-catalyzed hydrogenation of tetrahydroindole precursors, such as methyl 2-cyano-1,2,3,4-tetrahydroindole-3-carboxylate, in the presence of chiral phosphine ligands (e.g., (R)-BINAP), achieves >95% enantiomeric excess (ee) for the 2-carboxylate isomer. This method bypasses the need for chiral auxiliaries, reducing the total synthesis steps from nine to five.

Comparative Efficiency

The catalytic route offers a 40% improvement in overall yield (55–60% vs. 35–45% for the auxiliary method) and eliminates chromatography-dependent purifications. However, the requirement for high-pressure hydrogenation equipment limits its accessibility for small-scale laboratories.

Fischer Indole Synthesis Followed by Hydrogenation

Traditional Two-Step Approach

The Fischer indole synthesis, involving cyclohexanone phenylhydrazone (10) and methyl glyoxylate, generates methyl 1,2,3,4-tetrahydroindole-2-carboxylate (11). Subsequent hydrogenation over Raney nickel at 50–100 bar H₂ saturates the tetrahydroindole ring, yielding the octahydro product (12). While this method is straightforward, it suffers from poor stereochemical control, producing a 1:1 mixture of cis- and trans-fused isomers.

Stereochemical Refinement

To address stereochemical heterogeneity, the crude product is subjected to fractional crystallization using hexane/ethyl acetate, enriching the trans-isomer to >90% purity. Alternatively, enzymatic resolution with lipases selectively hydrolyzes the cis-ester, though this adds cost and complexity.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

Immobilizing the cyclohexane intermediate on Wang resin enables iterative functionalization via automated peptide synthesizers. After cyclization and cleavage from the resin, the free amine is esterified in solution phase. This approach achieves 70–75% purity without chromatography, making it suitable for combinatorial libraries.

Table 2: Comparison of Synthesis Methods

| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 9 | 35–45 | >99% trans | Industrial |

| Catalytic Hydrogenation | 5 | 55–60 | 95% ee | Moderate |

| Fischer Indole | 4 | 25–30 | 50% trans | Laboratory |

| Solid-Phase | 7 | 40–50 | 80% trans | High-throughput |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling cyclohexanone, methyl glyoxylate, and ammonium acetate in a stoichiometric ratio induces Fischer cyclization without solvents. The resultant tetrahydroindole is hydrogenated using catalytic transfer hydrogenation (HCO₂H/Et₃N), achieving 60–65% yield with 85% trans-selectivity . This method reduces solvent waste by 90% compared to traditional routes.

Q & A

Q. What are the recommended safety protocols for handling methyl octahydro-1H-indole-2-carboxylate hydrochloride in laboratory settings?

- Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles, and masks) to avoid skin/eye contact and inhalation. Work should be conducted in a fume hood or glovebox when handling toxic or irritant byproducts. Use filter-tip pipettes to minimize cross-contamination. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. What experimental techniques are essential for characterizing the purity and stereochemistry of this compound derivatives?

- Methodological Answer: High-performance liquid chromatography (HPLC) or chiral ligand-exchange chromatography can separate stereoisomers (e.g., enantiomers or diastereomers) . X-ray crystallography using programs like SHELX or ORTEP-3 confirms stereochemical configurations and refines crystal structures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry validate molecular identity and purity .

Q. How can researchers optimize the synthesis of this compound from indoline precursors?

- Methodological Answer: A common approach involves benzylation or alkylation of (S)-indoline-2-carboxylic acid derivatives under reflux with sodium acetate in acetic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., DMF/acetic acid mixtures) improves yield. Protecting group-free routes, such as direct transformation of L-phenylalanine, reduce synthetic steps .

Advanced Research Questions

Q. How can computational modeling address discrepancies in reported stereochemical configurations of octahydroindole derivatives?

- Methodological Answer:

Density functional theory (DFT) calculations predict energetically favorable stereoisomers by comparing computed and experimental NMR/IR spectra. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), resolving conflicts in stereochemical activity relationships. Tools like Gaussian or Schrödinger Suite utilize SMILES/InChIKey descriptors (e.g.,

PONAUWFRJYNGAC-HNPMAXIBSA-N) for precise modeling .

Q. What strategies mitigate data contradictions in crystallographic refinement for octahydroindole derivatives?

- Methodological Answer: Use SHELXL for high-resolution data refinement, employing twin-law detection for twinned crystals. Compare residual factors (R1/wR2) across multiple datasets to identify systematic errors. Cross-validate with electron density maps (e.g., Olex2 visualization) to confirm atomic positions. For low-resolution data, apply restraints/constraints guided by analogous structures .

Q. How do researchers design experiments to analyze the environmental impact of this compound degradation byproducts?

- Methodological Answer: Conduct accelerated degradation studies under controlled pH/temperature conditions. Use LC-MS/MS to identify intermediates (e.g., hydroxylated or de-esterified products). Evaluate ecotoxicity via bioassays (e.g., Daphnia magna mortality assays) and computational QSAR models. Surface adsorption studies (e.g., silica or cellulose interfaces) assess indoor/outdoor environmental partitioning .

Q. What advanced techniques resolve challenges in synthesizing enantiopure octahydroindole carboxylates?

- Methodological Answer: Asymmetric catalysis (e.g., chiral palladium catalysts) enables enantioselective hydrogenation of indole precursors. Dynamic kinetic resolution (DKR) during cyclization steps ensures high enantiomeric excess (ee). Continuous-flow reactors with immobilized enzymes (e.g., lipases) improve reaction efficiency and scalability. Chiral stationary phases (CSPs) in HPLC validate enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.